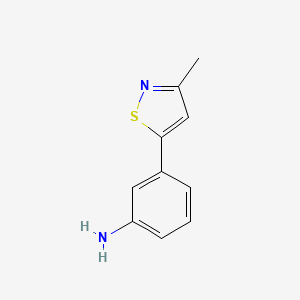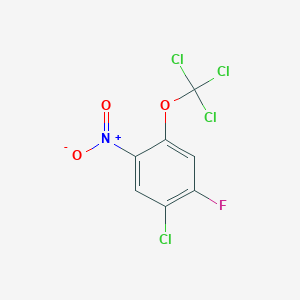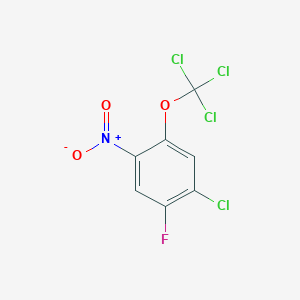
3-(3-Methyl-isothiazol-5-yl)-phenylamine
Vue d'ensemble
Description
The compound “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is an organic compound with a molecular weight of 233.29 . It’s a beige solid at room temperature .
Molecular Structure Analysis
The molecular formula of “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is C12H11NO2S . The InChI code is 1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” include a molecular weight of 233.29 , and it’s a beige solid at room temperature .Applications De Recherche Scientifique
Antiviral and Antibacterial Properties
Isothiazole derivatives, including variants of 3-(3-Methyl-isothiazol-5-yl)-phenylamine, have been studied for their antiviral and antibacterial properties. For example, isothiazole derivatives have shown effectiveness against HIV-1, HIV-2, and various RNA and DNA viruses (Garozzo et al., 2007). Additionally, phenylthiazole and phenylthiophene pyrimidindiamine derivatives, related to the isothiazole structure, have been explored for their potential in combating bacterial resistance to conventional antibiotics (Fan et al., 2020).
Neuropharmacological Applications
Compounds similar to 3-(3-Methyl-isothiazol-5-yl)-phenylamine have been investigated for their neuropharmacological effects. Specifically, 3-phenyl-5-isothiazole carboxamides have been identified as potent allosteric antagonists of the mGluR1 receptor, exhibiting potential in pain management (Fisher et al., 2012).
Antifungal and Antimicrobial Activities
Isothiazole derivatives have been synthesized with demonstrated antifungal and antimicrobial activities. For instance, certain 3-methylthio-5-aryl-4-isothiazolecarbonitriles exhibit a broad antiviral spectrum, including activity against picornaviruses and other viruses (Cutrì et al., 2002).
Potential in Cancer Treatment
Comenic acid derivatives containing isoxazole and isothiazole moieties have shown synergistic effects with certain antitumor drugs, indicating potential applications in cancer treatment (Kletskov et al., 2018).
MR Imaging Applications
Compounds related to 3-(3-Methyl-isothiazol-5-yl)-phenylamine have been explored for use in magnetic resonance (MR) imaging. For example, a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex was studied as a potential brain-specific MR contrast agent (Saini et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-methyl-1,2-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXUBINDJUMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-isothiazol-5-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)



![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)

![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)


![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)